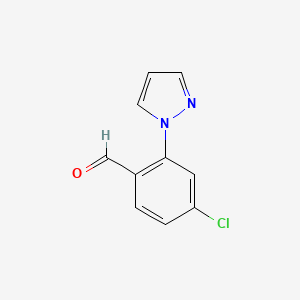
3-(Cyclopropylthio)propan-1-ol
Übersicht
Beschreibung
3-(Cyclopropylsulfanyl)propan-1-ol is an organic compound characterized by the presence of a cyclopropylthio group attached to a propanol backbone
Wissenschaftliche Forschungsanwendungen
3-(Cyclopropylsulfanyl)propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
Target of Action
It’s structurally similar to propan-1-ol , which is known to have antimicrobial properties . It’s plausible that 3-(Cyclopropylthio)propan-1-ol may interact with similar targets, such as microbial cell membranes.
Mode of Action
Propan-1-ol, a structurally related compound, is known to exert its antimicrobial effects by disrupting the cell membrane and denaturing proteins within the cell
Biochemical Pathways
Propan-1-ol, a related compound, is involved in propanoate metabolism . It’s plausible that this compound may also interact with similar metabolic pathways, but this requires further investigation.
Result of Action
Based on the known effects of propan-1-ol, it’s plausible that this compound may exert antimicrobial effects by disrupting microbial cell membranes and denaturing proteins .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopropylsulfanyl)propan-1-ol typically involves the reaction of cyclopropylthiol with an appropriate propanol derivative. One common method involves the nucleophilic substitution reaction where cyclopropylthiol reacts with 3-chloropropan-1-ol under basic conditions to yield the desired product.
Industrial Production Methods
While specific industrial production methods for 3-(Cyclopropylsulfanyl)propan-1-ol are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Cyclopropylsulfanyl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium dichromate or PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to form corresponding alkanes or alcohols using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Acidified potassium dichromate, PCC.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products Formed
Oxidation: Formation of 3-(Cyclopropylthio)propanal or 3-(Cyclopropylthio)propanoic acid.
Reduction: Formation of cyclopropylthiopropane.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(Cyclopropylamino)propan-1-ol
- 3-(Cyclopropylmethoxy)propan-1-ol
- 3-(Cyclopropylthio)butan-1-ol
Uniqueness
3-(Cyclopropylsulfanyl)propan-1-ol is unique due to the presence of the cyclopropylthio group, which imparts distinct chemical and biological properties. This structural feature can enhance the compound’s reactivity and interaction with biological targets compared to similar compounds .
Eigenschaften
IUPAC Name |
3-cyclopropylsulfanylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12OS/c7-4-1-5-8-6-2-3-6/h6-7H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXDKCBRSFPCUPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1SCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bicyclo[2.2.1]hept-5-ene-2-carboxamide, N-(5-aminopentyl)-](/img/structure/B1406409.png)








![[3,5-Dichloro-4-(3-fluoropropoxy)-phenyl]-methanol](/img/structure/B1406423.png)
![1H-Pyrazole, 1-[(2-chloro-6-fluorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-](/img/structure/B1406424.png)



